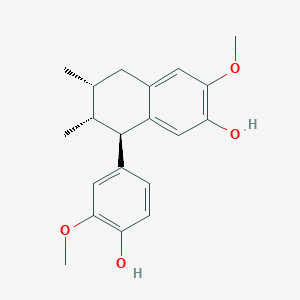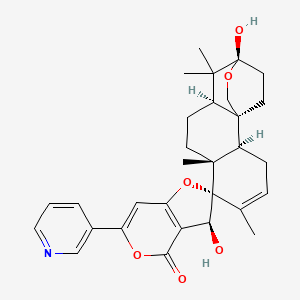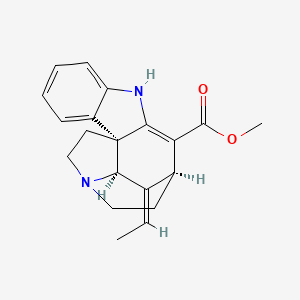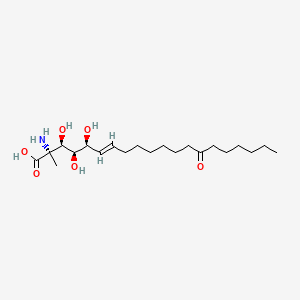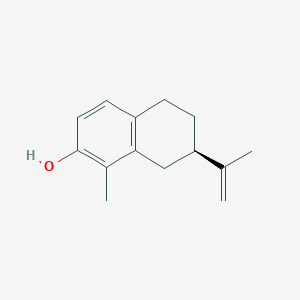![molecular formula C21H32N2O B1249716 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 560085-11-2](/img/structure/B1249716.png)
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one
概要
説明
“1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one” is a chemical compound that has been studied as a model for the rational design of a novel class of brain penetrant ligands with high affinity and selectivity for the Dopamine D4 Receptor .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a quinolinone core structure, with a butylpiperidinyl group and a propyl group attached at specific positions. The exact structure would depend on the positions of these attachments .科学的研究の応用
1. Dopamine D4 Receptor Selectivity
The compound has shown unexpected selectivity for the dopamine D4 receptor (D4R) over D2R and D3R, behaving as a D4R antagonist. This selectivity makes it a useful tool for better understanding the role of D4R in various disorders (Del Bello et al., 2018).
2. Dual Dopamine and Serotonin Receptor Activity
Certain derivatives of 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one have been synthesized and shown dual activity at dopamine D2 and serotonin 5-HT1A receptors, presenting potential for varied neurological applications (Ullah et al., 2015).
3. In Vitro Biological Activities
The compound and its derivatives have been evaluated for various in vitro activities including antioxidant, antitryptic, and inhibition of albumin denaturation. This highlights its potential in biological and pharmacological research (Manolov et al., 2022).
4. Antioxidant Efficiency in Lubricating Greases
Derivatives of this compound have been synthesized and their efficiency as antioxidants in lubricating greases has been investigated, showing potential industrial applications (Hussein et al., 2016).
5. Antimicrobial and Antifungal Activities
New functionalized N-sulfonates containing the quinolinone structure have been synthesized and screened for antimicrobial and antifungal activities, suggesting applications in medical and pharmaceutical research (Fadda et al., 2016).
6. Synthesis of Complex Structures for Pharmacological Significance
The compound has been utilized in the synthesis of complex structures, demonstrating its significance in pharmacological and chemical research, including the development of potential therapeutic agents (Harmata et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGZAICAOYEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437063 | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560085-11-2 | |
| Record name | 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560085-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77-LH-28-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


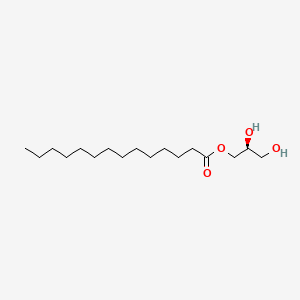
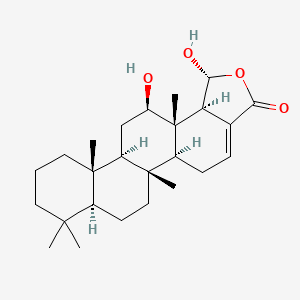
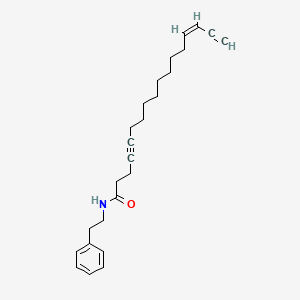


![(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea](/img/structure/B1249642.png)

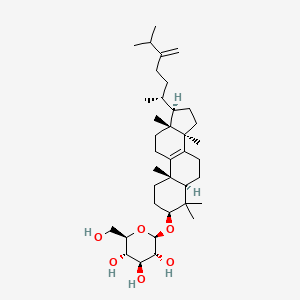
![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)
